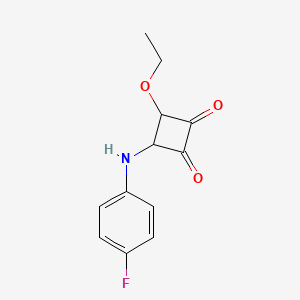![molecular formula C18H23F3N2O B12268722 4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B12268722.png)
4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development . The incorporation of fluorine atoms into the piperidine structure can significantly alter its chemical and biological properties, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amine derivatives.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including pain management and neurological disorders.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4,4-Difluoro-1-{1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine is unique due to its specific substitution pattern and the presence of both fluorine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H23F3N2O |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H23F3N2O/c19-16-4-2-1-3-15(16)13-22-9-5-14(6-10-22)17(24)23-11-7-18(20,21)8-12-23/h1-4,14H,5-13H2 |
Clave InChI |
KERIPLFKJWSSGB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268646.png)
![4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12268654.png)
![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12268658.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268659.png)
![1-{1-[(4-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12268661.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268667.png)

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12268682.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12268683.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine](/img/structure/B12268699.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B12268708.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole](/img/structure/B12268710.png)
![3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12268711.png)
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B12268714.png)
